molecular formula C26H25ClN2O4 B4863654 (2Z)-2-[(4-Chlorophenyl)formamido]-N-(3-methoxypropyl)-3-(3-phenoxyphenyl)prop-2-enamide

(2Z)-2-[(4-Chlorophenyl)formamido]-N-(3-methoxypropyl)-3-(3-phenoxyphenyl)prop-2-enamide

Cat. No.: B4863654
M. Wt: 464.9 g/mol
InChI Key: WXCJBKALWMQBFE-MOHJPFBDSA-N
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Description

(2Z)-2-[(4-Chlorophenyl)formamido]-N-(3-methoxypropyl)-3-(3-phenoxyphenyl)prop-2-enamide is a complex organic compound characterized by its unique structural features. This compound contains a chlorophenyl group, a formamido group, a methoxypropyl group, and a phenoxyphenyl group, making it a molecule of interest in various fields of scientific research.

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It’s worth noting that compounds with similar structures can have diverse biological activities, depending on their specific molecular targets .

Safety and Hazards

As with any chemical, handling should be done with appropriate safety measures. Sigma-Aldrich, the provider of this compound, does not provide specific safety data for this product .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(4-Chlorophenyl)formamido]-N-(3-methoxypropyl)-3-(3-phenoxyphenyl)prop-2-enamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the chlorophenyl and phenoxyphenyl intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include formamides, methoxypropylamines, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(4-Chlorophenyl)formamido]-N-(3-methoxypropyl)-3-(3-phenoxyphenyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds.

Scientific Research Applications

(2Z)-2-[(4-Chlorophenyl)formamido]-N-(3-methoxypropyl)-3-(3-phenoxyphenyl)prop-2-enamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2Z)-2-[(4-Chlorophenyl)formamido]-N-(3-methoxypropyl)-3-(3-phenoxyphenyl)prop-2-enamide apart is its combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar molecules.

Properties

IUPAC Name

4-chloro-N-[(Z)-3-(3-methoxypropylamino)-3-oxo-1-(3-phenoxyphenyl)prop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25ClN2O4/c1-32-16-6-15-28-26(31)24(29-25(30)20-11-13-21(27)14-12-20)18-19-7-5-10-23(17-19)33-22-8-3-2-4-9-22/h2-5,7-14,17-18H,6,15-16H2,1H3,(H,28,31)(H,29,30)/b24-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXCJBKALWMQBFE-MOHJPFBDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C(=CC1=CC(=CC=C1)OC2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCCNC(=O)/C(=C/C1=CC(=CC=C1)OC2=CC=CC=C2)/NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2Z)-2-[(4-Chlorophenyl)formamido]-N-(3-methoxypropyl)-3-(3-phenoxyphenyl)prop-2-enamide
Reactant of Route 2
(2Z)-2-[(4-Chlorophenyl)formamido]-N-(3-methoxypropyl)-3-(3-phenoxyphenyl)prop-2-enamide
Reactant of Route 3
(2Z)-2-[(4-Chlorophenyl)formamido]-N-(3-methoxypropyl)-3-(3-phenoxyphenyl)prop-2-enamide
Reactant of Route 4
(2Z)-2-[(4-Chlorophenyl)formamido]-N-(3-methoxypropyl)-3-(3-phenoxyphenyl)prop-2-enamide
Reactant of Route 5
(2Z)-2-[(4-Chlorophenyl)formamido]-N-(3-methoxypropyl)-3-(3-phenoxyphenyl)prop-2-enamide
Reactant of Route 6
(2Z)-2-[(4-Chlorophenyl)formamido]-N-(3-methoxypropyl)-3-(3-phenoxyphenyl)prop-2-enamide

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